molecular formula C15H22ClN3O B2949295 1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine CAS No. 1183556-87-7

1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine

Cat. No.: B2949295
CAS No.: 1183556-87-7
M. Wt: 295.81
InChI Key: XQUMZHUKGFTWKV-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring, which is further substituted with a 3-methylbutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloropyridine-4-carboxylic acid and 4-(3-methylbutyl)piperazine.

    Coupling Reaction: The carboxylic acid group of 2-chloropyridine-4-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Formation of Amide Bond: The activated carboxylic acid is then reacted with 4-(3-methylbutyl)piperazine to form the desired amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridine-4-carbonyl)piperazine: Lacks the 3-methylbutyl group, which may affect its biological activity and chemical properties.

    4-(3-Methylbutyl)piperazine: Lacks the chloropyridine moiety, resulting in different reactivity and applications.

    1-(2-Chloropyridine-4-carbonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a 3-methylbutyl group, leading to potential differences in activity.

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-4-(3-methylbutyl)piperazine is unique due to the presence of both the chloropyridine and 3-methylbutyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(3-methylbutyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-12(2)4-6-18-7-9-19(10-8-18)15(20)13-3-5-17-14(16)11-13/h3,5,11-12H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUMZHUKGFTWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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